molecular formula C25H38N4O3 B1308612 (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide CAS No. 846550-95-6

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide

Cat. No. B1308612
M. Wt: 442.6 g/mol
InChI Key: JUJIMRZGUBTJRV-NASSWSRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H38N4O3 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Identification and Derivatization

Research has explored the identification of novel cathinones, including derivatives related to the specified chemical structure, through spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. These studies are crucial for forensic science, helping in the identification of novel psychoactive substances (J. Nycz, T. Paździorek, G. Małecki, & Marcin Szala, 2016).

Molecular Synthesis and Activity

Efforts in synthetic chemistry have led to the development of compounds with potential applications in tumor research and therapy, exploring the sigma-subtype affinities and selectivities of derivatives through binding assays. This research demonstrates the potential therapeutic applications of these compounds in diagnosing and treating cancer (F. Berardi et al., 2005).

Synthetic Procedures and Characterization

The synthesis of related compounds through efficient and facile procedures highlights advancements in organic chemistry, aiming at creating useful intermediates for further chemical transformations (Jiann-Jyh Huang, M. Yeh, & F. Wong, 2008). These synthetic routes contribute to the broader field of chemical synthesis by providing new methods for constructing complex molecules.

Analytical Characterization of Novel Compounds

Analytical characterization of synthetic cathinone derivatives, including detailed chemical and pharmacological profiles, is essential for understanding their properties and potential applications. This research is vital for the development of new psychoactive substances and their regulatory control (Zhenhua Qian et al., 2017).

Exploration of Chemical Reactions and Mechanisms

Investigations into the reactions of magnesiated bases on substituted pyridines provide insights into chemical reactivity and mechanisms, offering new synthetic pathways and understanding of molecular interactions (V. Bonnet et al., 2001).

properties

IUPAC Name

(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30)/t16-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJIMRZGUBTJRV-NASSWSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402481
Record name (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide

CAS RN

846550-95-6
Record name (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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